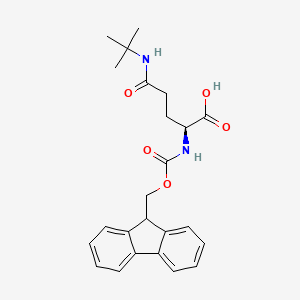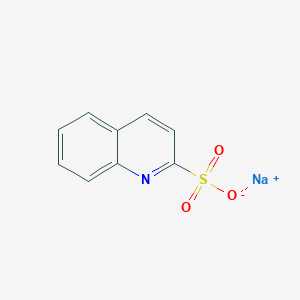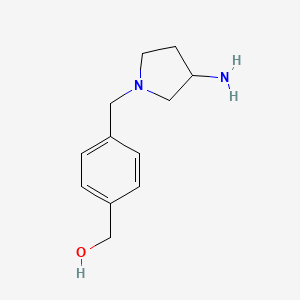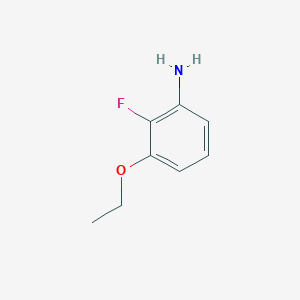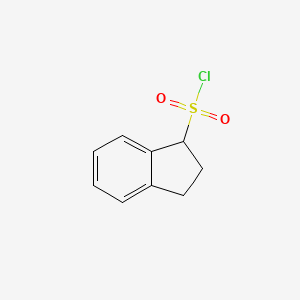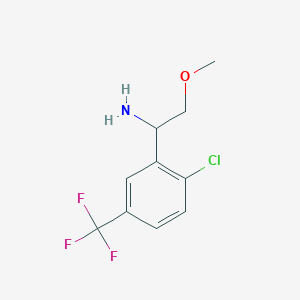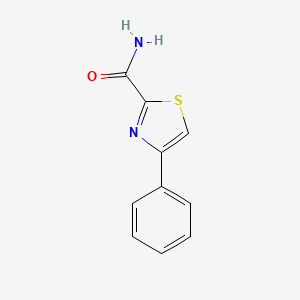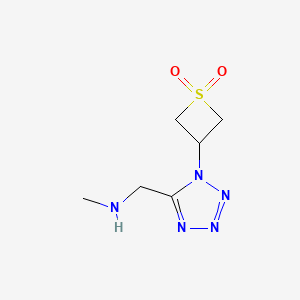
3-(5-((Methylamino)methyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-((Methylamino)methyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide is a synthetic compound that belongs to the class of thietane derivatives This compound is known for its unique structure, which includes a thietane ring and a tetrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((Methylamino)methyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide involves several steps. One common method includes the reaction of 3-mercaptoalkyl halides or sulfonates with sodium sulfide to form the thietane ring . The tetrazole moiety can be introduced through a cycloaddition reaction involving azides and nitriles . The final step involves the methylation of the amino group using methyl iodide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-((Methylamino)methyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides and sulfones.
Reduction: The tetrazole moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the methylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thietane derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-((Methylamino)methyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antidepressant properties and potential use in treating psychiatric disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(5-((Methylamino)methyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. In the context of its antidepressant properties, the compound is believed to exert its effects by modulating serotonin and norepinephrine levels in the brain . It may also interact with serotonin 5HT2A/2C receptors and α2-adrenergic receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methylamino)thietane 1,1-dioxide: Shares the thietane ring but lacks the tetrazole moiety.
3-Substituted Thietane-1,1-Dioxides: Various derivatives with different substituents on the thietane ring.
Thiazoles: Compounds with a similar sulfur-containing ring structure but different heteroatoms.
Uniqueness
3-(5-((Methylamino)methyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide is unique due to its combination of a thietane ring and a tetrazole moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
Eigenschaften
Molekularformel |
C6H11N5O2S |
|---|---|
Molekulargewicht |
217.25 g/mol |
IUPAC-Name |
1-[1-(1,1-dioxothietan-3-yl)tetrazol-5-yl]-N-methylmethanamine |
InChI |
InChI=1S/C6H11N5O2S/c1-7-2-6-8-9-10-11(6)5-3-14(12,13)4-5/h5,7H,2-4H2,1H3 |
InChI-Schlüssel |
OPQUIYWYJXBMJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=NN=NN1C2CS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


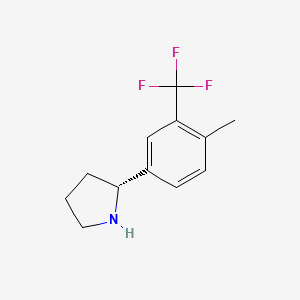

![3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B12953670.png)

